1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorophenyl group at position 1, a furan ring at position 5, and a carboxylic acid group at position 3 of the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the chlorophenyl group: This step often involves the use of a chlorophenyl hydrazine derivative.
Attachment of the furan ring: This can be done through a coupling reaction, such as a Suzuki or Heck coupling.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).
Scientific Research Applications
1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
1-(4-chlorophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other pyrazole derivatives, such as:
1-phenyl-3-methyl-5-pyrazolone: Known for its anti-inflammatory properties.
1-(4-methoxyphenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a methoxy group instead of a chloro group, which can affect its reactivity and biological activity.
1-(4-bromophenyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid: The presence of a bromine atom can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(furan-2-yl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3/c15-9-3-5-10(6-4-9)17-12(13-2-1-7-20-13)8-11(16-17)14(18)19/h1-8H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOHPIOKTHWUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NN2C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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